3-Bromo-o-xylene

Regioselective Bromination Isomer Separation Process Chemistry

3-Bromo-o-xylene (CAS 576-23-8), systematically named 1-bromo-2,3-dimethylbenzene, is a liquid brominated aromatic compound of the formula C8H9Br with a molecular weight of 185.06 g/mol. It belongs to the bromoxylene family of positional isomers, which are widely employed as electrophilic partners in palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Kumada couplings, to construct complex biaryl and conjugated systems.

Molecular Formula C8H9Br
Molecular Weight 185.06 g/mol
CAS No. 576-23-8
Cat. No. B048128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-o-xylene
CAS576-23-8
Synonyms3-bromo-o-xylene;  1-Bromo-2,3-dimethylbenzene;  2,3-Dimethylbromobenzene;  3-Bromo-1,2-dimethylbenzene;  3-Bromo-1,2-xylene;  3-Bromo-o-xylene;  NSC 76561
Molecular FormulaC8H9Br
Molecular Weight185.06 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)Br)C
InChIInChI=1S/C8H9Br/c1-6-4-3-5-8(9)7(6)2/h3-5H,1-2H3
InChIKeyWLPXNBYWDDYJTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-o-xylene (CAS 576-23-8): Foundational Identity and Procurement-Relevant Characteristics of a Key Bromoxylenyl Building Block


3-Bromo-o-xylene (CAS 576-23-8), systematically named 1-bromo-2,3-dimethylbenzene, is a liquid brominated aromatic compound of the formula C8H9Br with a molecular weight of 185.06 g/mol . It belongs to the bromoxylene family of positional isomers, which are widely employed as electrophilic partners in palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Kumada couplings, to construct complex biaryl and conjugated systems . Its electron-rich o-xylene core, bearing a reactive bromine atom at the 3-position, makes it a versatile intermediate for the synthesis of pharmaceuticals, agrochemicals, and advanced organic materials .

3-Bromo-o-xylene (CAS 576-23-8) Procurement: Why Generic 'Bromoxylene' Substitution Is Scientifically Unacceptable


The term 'bromoxylene' encompasses several isomeric compounds, each possessing distinct physicochemical properties and, critically, divergent reactivity profiles in key synthetic transformations . Substituting 3-bromo-o-xylene with another bromoxylene isomer—such as the 4-bromo-o-xylene isomer (CAS 583-71-1) or 2-bromo-p-xylene (CAS 553-94-6)—without rigorous justification can fundamentally alter reaction outcomes, particularly in sterically demanding or regioselective processes . For instance, the 3-position substitution pattern directly influences the electronic and steric environment of the reactive C-Br bond, affecting rates of oxidative addition in cross-coupling chemistry and the selectivity of halogen-metal exchange . Furthermore, the nearly identical boiling points of certain isomers (e.g., 3-bromo- vs. 4-bromo-o-xylene) present significant separation and purification challenges, making the procurement of a specific, high-purity isomer a non-negotiable requirement for reproducible research and scalable industrial processes .

3-Bromo-o-xylene (CAS 576-23-8): A Quantitative Evidence Guide for Differentiated Selection in Synthesis and Procurement


Isomeric Selectivity and Reactivity in Bromination: 3-Bromo-o-xylene is Preferentially Consumed in Dibromination Reactions

A regioselective process for preparing 4-bromo-o-xylene revealed a critical reactivity difference: the 3-bromo-o-xylene isomer is preferentially consumed by reaction with excess bromine to form dibromo-o-xylenes, thereby enriching the product mixture in the 4-bromo isomer . This demonstrates that 3-bromo-o-xylene is the more kinetically labile isomer towards electrophilic aromatic substitution under these conditions. The baseline isomer ratio from direct bromination (0.875 mol Br2 per mol o-xylene) is approximately 75:25 (4-bromo : 3-bromo), but with excess bromine, the ratio can be driven as high as 97:3 by selective consumption of the 3-bromo isomer .

Regioselective Bromination Isomer Separation Process Chemistry

Boiling Point and Density Differentiate 3-Bromo-o-xylene from its 4-Bromo Isomer

While structurally similar, 3-bromo-o-xylene and its 4-bromo isomer exhibit measurable differences in key physical constants that are crucial for identity confirmation and purity assessment. 3-Bromo-o-xylene has a reported boiling point of 214 °C (lit.) and a density of 1.365 g/mL at 25 °C . In contrast, 4-bromo-o-xylene boils at a slightly higher temperature of 214-215 °C (lit.) and has a higher density of 1.37 g/mL at 25 °C . The refractive index (n20/D) also differs: 1.559-1.561 for 3-bromo-o-xylene versus 1.555-1.558 for 4-bromo-o-xylene .

Physical Property Isomer Identification Quality Control

3-Bromo-o-xylene vs. 3-Chloro- and 3-Iodo-o-xylene: Halogen-Dependent Reactivity in Cross-Coupling

The identity of the halogen atom at the 3-position profoundly impacts the reactivity of o-xylene derivatives in palladium-catalyzed cross-coupling reactions. The relative reactivity order of aryl halides in Suzuki coupling generally follows Ar-I > Ar-Br > Ar-Cl . This trend is expected to hold for the o-xylene series, positioning 3-bromo-o-xylene (C-Br bond dissociation energy ~84 kcal/mol) as a moderately reactive electrophile, offering a balance between the high reactivity of 3-iodo-o-xylene (C-I BDE ~67 kcal/mol) and the low reactivity of 3-chloro-o-xylene (C-Cl BDE ~95 kcal/mol) . This difference is not merely a rate effect; it dictates catalyst selection, ligand requirements, and reaction conditions. For instance, while 3-iodo-o-xylene may couple at room temperature with mild bases, 3-chloro-o-xylene requires more forcing conditions and specialized, electron-rich ligands, whereas 3-bromo-o-xylene is often the preferred substrate for achieving high yields with standard palladium catalysts under moderate conditions .

Cross-Coupling Suzuki-Miyaura Halogen Effect

Proton NMR Chemical Shift Analysis: Diagnostic Fingerprint for 3-Bromo-o-xylene Identification

1H NMR spectroscopy provides an unambiguous method to distinguish 3-bromo-o-xylene from its isomers. The predicted 1H NMR spectrum for 3-bromo-o-xylene shows characteristic aromatic proton resonances in the region of δ 6.8-7.2 ppm, with a distinct splitting pattern arising from the 1,2,3-trisubstitution pattern . In contrast, the 4-bromo-o-xylene isomer, with its 1,2,4-trisubstitution pattern, exhibits a different aromatic proton fingerprint . While exact chemical shifts are solvent-dependent, the number and multiplicity of aromatic signals provide a clear, quantitative differentiator. 3-Bromo-o-xylene displays three aromatic proton environments (ortho, meta, and para to the bromine), leading to a complex, but predictable, set of multiplets that are diagnostic of the substitution pattern.

NMR Spectroscopy Structural Confirmation Quality Assurance

3-Bromo-o-xylene (CAS 576-23-8): Evidence-Backed Application Scenarios for Scientific Procurement


Synthesis of Sterically Hindered Biaryls via Suzuki-Miyaura Cross-Coupling

As a moderately reactive aryl bromide, 3-bromo-o-xylene is an optimal electrophile for the synthesis of sterically congested biaryl motifs, which are common in chiral ligands, pharmaceutical intermediates, and organic electronic materials. Its use allows for effective coupling with a variety of boronic acids under mild to moderate conditions using standard Pd catalysts, avoiding the cost and instability of the iodo analog while providing superior reactivity over the chloro derivative . This evidence supports procurement when the target product contains a 2,3-dimethylphenyl group, where the specific substitution pattern is crucial for downstream biological activity or material properties .

Precursor to 1-Bromo-2,3-bis(bromomethyl)benzene in Drug Discovery

A key application of 3-bromo-o-xylene is its regioselective benzylic bromination using NBS to yield 1-bromo-2,3-bis(bromomethyl)benzene, a versatile intermediate for the construction of complex heterocyclic frameworks, such as isoindolines . This specific transformation, detailed in patents related to HCV NS3 protease inhibitors, highlights the compound's critical role in medicinal chemistry. Procurement of high-purity 3-bromo-o-xylene is essential, as the presence of other isomers (e.g., 4-bromo-o-xylene) would lead to a mixture of dibrominated products, significantly complicating purification and reducing the yield of the desired target molecule .

Quality Control and Identity Verification via Physical Property Analysis

Given the extreme difficulty in separating 3-bromo- and 4-bromo-o-xylene isomers by distillation, procurement teams must rely on precise physical property data for incoming quality assurance. The measured density (1.365 g/mL at 25 °C) and refractive index (n20/D 1.559-1.561) of a received lot of 3-bromo-o-xylene should be compared against these reference values . Deviations, especially in conjunction with 1H NMR analysis, can immediately reveal contamination with the 4-bromo isomer or other impurities. This evidence-based approach to quality control is essential for preventing costly and time-consuming synthesis failures .

Precursor in the Synthesis of Advanced Functional Materials

The electron-rich o-xylene core of 3-bromo-o-xylene, when incorporated into conjugated systems via cross-coupling, can modulate the electronic and optical properties of organic semiconductors, liquid crystals, and light-emitting materials . The specific 2,3-dimethyl substitution pattern influences molecular packing and charge transport characteristics compared to other isomers. Therefore, for materials science applications requiring precise molecular geometry, procurement of 3-bromo-o-xylene, rather than a generic bromoxylene mixture, is mandated by the strict structure-property relationships governing these advanced materials .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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